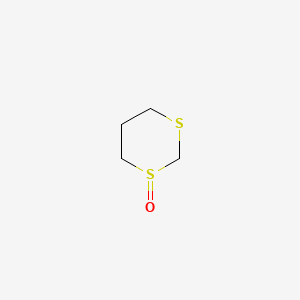
1,3-Dithiane, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiane, 1-oxide, also known as this compound, is a useful research compound. Its molecular formula is C4H8OS2 and its molecular weight is 136.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Natural Product Synthesis
Role in Synthesis
1,3-Dithianes, including 1,3-dithiane, 1-oxide, are crucial intermediates in the synthesis of complex natural products. The compound can be utilized to form carbon-carbon bonds through various reactions with electrophiles. For example, the reaction of 2-lithio-1,3-dithiane with alkyl halides has been shown to yield high yields of desired products via SN2 mechanisms, which are essential for constructing intricate molecular architectures .
Case Study: Total Synthesis
A notable application is found in the total synthesis of natural products where 1,3-dithiane derivatives serve as protecting groups for carbonyl functionalities. The stability of these dithianes under acidic and basic conditions allows for selective reactions that facilitate the assembly of complex molecules . The ability to introduce and subsequently remove dithiane groups efficiently makes them invaluable in synthetic organic chemistry.
Protection of Functional Groups
Thioacetalization
The thioacetalization process using 1,3-dithiane derivatives is an effective method for protecting carbonyl groups. This reaction involves converting carbonyl compounds into thioacetals using 1,3-dithianes under mild conditions. Various catalysts have been employed to enhance the efficiency of this transformation, yielding high selectivity and good yields . For instance:
| Catalyst Type | Reaction Conditions | Yield (%) |
|---|---|---|
| Lewis Acid | Room Temperature | High |
| Brønsted Acid Ionic Liquid | Mild Conditions | Very Good |
| Copper Bis(dodecyl sulfate) | Water at Room Temperature | Excellent |
Deprotection Techniques
The removal of dithiane protective groups can be achieved through several methods. A recent study demonstrated an efficient deprotection protocol using hydrogen peroxide activated by iodine under neutral conditions without significant overoxidation . This highlights the compound's utility in both protecting and deprotecting functional groups.
Novel Reaction Mechanisms
Reactivity with Trialkylboranes
Research has shown that lithiated forms of 1,3-dithiane oxides can react with trialkylboranes to produce a variety of products. This reaction pathway opens up new avenues for synthesizing alcohols and acids from simple starting materials . For example:
- Reaction Overview : Lithiated 1,3-dithiane oxides react with trialkylboranes followed by oxidation to yield alcohols.
- Product Analysis : The resulting alcohols are often obtained as mixtures of diastereomers, showcasing the stereochemical complexity achievable through these reactions.
Propiedades
Número CAS |
16487-10-8 |
|---|---|
Fórmula molecular |
C4H8OS2 |
Peso molecular |
136.2 g/mol |
Nombre IUPAC |
1,3-dithiane 1-oxide |
InChI |
InChI=1S/C4H8OS2/c5-7-3-1-2-6-4-7/h1-4H2 |
Clave InChI |
ONTCBWKSXDATLL-UHFFFAOYSA-N |
SMILES |
C1CSCS(=O)C1 |
SMILES canónico |
C1CSCS(=O)C1 |
Sinónimos |
1,3-dithiane-1-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















